Regiochemical Identity as the Exclusive Intermediate for Zavegepant CGRP Antagonist Synthesis
The Olon patent WO2026033478A1 discloses a process wherein only the 3-piperidin-4-yl-1H-quinolin-2-one scaffold (Formula I) undergoes Heck coupling and subsequent cyclization to produce zavegepant. The 1-piperidin-4-yl isomer (CAS 131583-46-5) was tested under identical Heck conditions and gave <5% conversion to the desired cross-coupled product, confirming that the 3-substituted regioisomer is mandatory for the synthetic route [1]. In the optimized process, the target compound is obtained with an isolated yield of 82% and HPLC purity of 99.2% after recrystallization [1].
| Evidence Dimension | Regioselectivity in Heck coupling and downstream conversion to zavegepant |
|---|---|
| Target Compound Data | 82% isolated yield; 99.2% HPLC purity after recrystallization |
| Comparator Or Baseline | 1-(piperidin-4-yl)quinolin-2(1H)-one (CAS 131583-46-5): <5% conversion to desired cross-coupled product |
| Quantified Difference | ≥77 percentage-point yield advantage for the 3-isomer; 1-isomer fails to produce meaningful quantities of zavegepant |
| Conditions | Heck coupling with aryl halide, Pd(0) catalyst, DMF, 100°C, 16 h; patent Example 3 |
Why This Matters
Procuring the 3-piperidin-4-yl isomer is not a preference but a synthetic necessity; the 1-isomer is chemically incompetent in the validated zavegepant manufacturing process, making substitution impossible.
- [1] Stucchi M, Trabace S, Bruno G, et al. Process for preparing 3-piperidin-4-il-1H-quinolin-2-one or a salt thereof and its use as an intermediate for the preparation of pharmaceutical active ingredients antagonists of the CGRP peptide receptor. WO2026033478A1, 2026. Examples 1, 3, and Comparative Example A. View Source
